4-Bromo-3-chlorobenzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-3-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonyl fluoride groups attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-bromo-3-chlorobenzene. One common method is the reaction of 4-bromo-3-chlorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
4-Bromo-3-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chlorobenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
3-Chlorobenzenesulfonyl Fluoride: Lacks the bromine substituent.
4-Chlorobenzenesulfonyl Fluoride: Lacks the bromine substituent and has the chlorine substituent in a different position.
Uniqueness
4-Bromo-3-chlorobenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, along with the sulfonyl fluoride group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-3-chlorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTBOYHZGLLBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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